2-(2-Hydroxyphenyl)-2-methylpropanoic acid
Description
2-(2-Hydroxyphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylpropanoic acid, characterized by the presence of a hydroxy group at the ortho position of the phenyl ring and a methyl group at the alpha position of the propanoic acid chain
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDDEMINYATPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxyacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions, typically in a solvent like dichloromethane, and requires careful control of temperature to avoid side reactions.
Another method involves the condensation of 2-hydroxybenzaldehyde with isobutyric acid in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is followed by oxidation of the resulting intermediate to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are critical for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by reaction with nucleophiles.
Major Products Formed
Oxidation: 2-(2-Oxo-phenyl)-2-methylpropanoic acid.
Reduction: 2-(2-Hydroxyphenyl)-2-methylpropanol.
Substitution: 2-(2-Chlorophenyl)-2-methylpropanoic acid.
Scientific Research Applications
Scientific Research Applications
- Antihistamine Activity Derivatives of 2-methyl-2′-phenylpropionic acid exhibit antihistamine activity . These derivatives show high selectivity and do not interact with other pharmaceutical receptors, even at higher doses . Therefore, they can be useful for patients with allergic diseases or those who are simultaneously taking other medications, such as those for cardiovascular disease .
- Preparation of Intermediates 2-methyl-2′-phenylpropionic acid derivatives are used as intermediate compounds in the preparation of pharmaceutical products .
- Oxidative Stress Research Hydroxyl radicals, such as 3'-(p-Hydroxyphenyl) fluorescein (HPF), are used in oxidative stress research within living cells .
Related Compounds and Their Applications
Although the search results do not provide specific case studies or data tables for 2-(2-Hydroxyphenyl)-2-methylpropanoic acid, they do mention related compounds and their applications, which can provide some context :
- Fenofibric acid is a related compound used in pharmaceutical analysis .
- Fibrates 2-Methyl-2-phenoxypropanoic acid (fibric acid) derivatives are called fibrates and are clinically useful in hyperlipidemia . Examples of fibrates include bezafibrate, fenofibrate, and gemfibrozil .
- IKK-2 Inhibitors IKK-2 Inhibitor VIII (2-Amino-6-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-4-(4-piperidinyl)-3-pyridinecarbonitrile) is a selective inhibitor of IKK-2 and is cell-permeable .
Data Table
While specific data tables for this compound applications are not available in the search results, data for related compounds are mentioned . For example, the effectiveness of different fibrates in reducing lipid levels in rats is quantified .
Patents
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenylacetic acid: Similar structure but lacks the methyl group at the alpha position.
2-Hydroxyphenylpropanoic acid: Similar structure but lacks the methyl group at the alpha position.
2-Hydroxyphenylbutanoic acid: Similar structure but has an additional carbon in the side chain.
Uniqueness
2-(2-Hydroxyphenyl)-2-methylpropanoic acid is unique due to the presence of both a hydroxy group and a methyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
2-(2-Hydroxyphenyl)-2-methylpropanoic acid, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its significance in various fields, including pharmacology and biochemistry.
- IUPAC Name : this compound
- Molecular Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
- CAS Number : 86549-98-6
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It exhibits anti-inflammatory and antioxidant properties, which are essential for mitigating oxidative stress and related pathologies.
Antioxidant Activity
Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory effects in various in vitro studies. It modulates the expression of pro-inflammatory cytokines and inhibits pathways associated with inflammation . For instance, it has been shown to reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .
Metabolic Effects
In metabolic studies, this compound has been linked to improved insulin sensitivity and glucose uptake in muscle cells. It potentially plays a role in managing insulin resistance, making it a candidate for further research in diabetes treatment .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating its effectiveness as a natural antioxidant . -
Case Study on Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-activated THP-1 cells, treatment with the compound resulted in a marked decrease in inflammatory markers compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases . -
Clinical Relevance
Recent clinical trials have explored the efficacy of this compound in patients with metabolic syndrome. Preliminary results indicate improvements in metabolic parameters such as blood glucose levels and lipid profiles after administration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Hydroxyphenyl)-2-methylpropanoic acid, and what challenges exist in achieving high purity?
- Methodological Answer : A common approach involves esterification of the corresponding acid precursor, analogous to methods used for nitroaromatic esters (e.g., sulfuric acid-catalyzed reflux with methanol) . Challenges include controlling byproduct formation, particularly due to the reactivity of the hydroxyl group. Impurity profiling using reference standards (e.g., EP-grade impurities like 1-Hydroxyibuprofen) and HPLC analysis is critical for purity validation .
Q. How can researchers characterize the stereochemistry and purity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) can resolve stereochemistry by analyzing coupling constants and splitting patterns, especially for the hydroxyl and methyl groups. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., -OH at ~3200 cm⁻¹). Comparative analysis with impurity standards (e.g., 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid) ensures purity .
Q. What are the stability concerns for this compound under various storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For example, phenolic hydroxyl groups may oxidize under prolonged light exposure. Store in airtight, light-resistant containers at 2–8°C. Monitor decomposition via accelerated stability testing (e.g., 40°C/75% RH for 6 months) and analyze using HPLC .
Advanced Research Questions
Q. How does the hydroxyl group on the phenyl ring influence reactivity in radical addition reactions?
- Methodological Answer : The hydroxyl group can act as a radical scavenger or participate in hydrogen bonding, altering reaction pathways. For example, in radical trapping experiments with nitrosoarenes, steric and electronic effects of the hydroxyl group may shift addition from N/O atoms to cyclohexadienyl positions, as observed in analogous systems . Computational modeling (DFT) can predict reactive sites and guide experimental design.
Q. What strategies mitigate byproduct formation during synthesis?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side reactions. For instance, using AIBN as a radical initiator at controlled temperatures reduces unintended polymerization. Purification techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolate the target compound from impurities like 2-(4-Ethylphenyl)propanoic acid .
Q. Are there computational models predicting the compound’s physicochemical properties, and how do they compare with empirical data?
- Methodological Answer : Density Functional Theory (DFT) can predict solubility, logP, and pKa values. For example, the hydroxyl group’s acidity (predicted pKa ~10) aligns with experimental titration data. Compare computational results (e.g., Gaussian or COSMO-RS outputs) with empirical measurements (e.g., shake-flask method for logP) .
Q. What are the current gaps in toxicological data, and how should safety assessments be handled?
- Methodological Answer : Existing data lack specifics on acute toxicity (e.g., LD50) and ecotoxicity. Researchers should adopt precautionary measures: use fume hoods, wear nitrile gloves, and implement Ames tests for mutagenicity. Refer to safety protocols for structurally similar compounds (e.g., 2-(4-Ethylphenyl)propanoic acid) until compound-specific data are available .
Q. How does the compound’s structure affect solubility and bioavailability in pharmacological studies?
- Methodological Answer : The hydroxyl group enhances water solubility via hydrogen bonding but may reduce membrane permeability. Use partition coefficient (logD) measurements at physiological pH (7.4) to predict bioavailability. Formulation strategies (e.g., prodrugs or nanoencapsulation) can optimize pharmacokinetics, as seen with ibuprofen derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
